N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide
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Overview
Description
N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a phenyl group at the 5-position and a butanamide group at the 3-position.
Preparation Methods
The synthesis of N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of glacial acetic acid and heating to promote cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenyl or butanamide groups .
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to inhibit specific enzymes and receptors . For example, it has been evaluated as a TRK inhibitor, which is important for the treatment of certain cancers . Additionally, it has applications in the pharmaceutical industry for drug development and in the agricultural industry for the synthesis of bioactive compounds .
Mechanism of Action
The mechanism of action of N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide involves its interaction with specific molecular targets, such as enzymes and receptors . For instance, as a TRK inhibitor, it binds to the tropomyosin receptor kinases, preventing their activation and subsequent signal transduction pathways . This inhibition can lead to the suppression of cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide can be compared to other pyrazolopyridine derivatives, such as 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . These compounds share a similar core structure but differ in their substituents and positions, leading to variations in their biological activities and applications . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and potential therapeutic benefits .
Properties
CAS No. |
405221-08-1 |
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Molecular Formula |
C16H16N4O |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C16H16N4O/c1-2-6-14(21)18-16-13-9-12(10-17-15(13)19-20-16)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3,(H2,17,18,19,20,21) |
InChI Key |
QQLBWGXVBLHMJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C2C=C(C=NC2=NN1)C3=CC=CC=C3 |
Origin of Product |
United States |
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